Cas no 202859-73-2 (1-Cyclopropyl-1H-benzodimidazol-2(3H)-one)

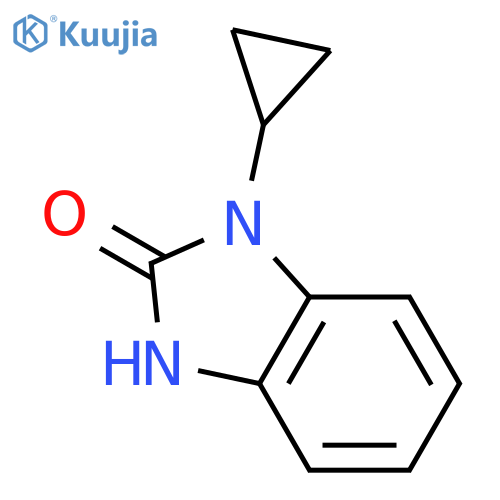

202859-73-2 structure

商品名:1-Cyclopropyl-1H-benzodimidazol-2(3H)-one

CAS番号:202859-73-2

MF:C10H10N2O

メガワット:174.199202060699

MDL:MFCD08689903

CID:66643

PubChem ID:10559140

1-Cyclopropyl-1H-benzodimidazol-2(3H)-one 化学的及び物理的性質

名前と識別子

-

- 1-Cyclopropyl-1,3-dihydro-2H-benzimidazol-2-one

- 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one

- 3-cyclopropyl-1H-benzimidazol-2-one

- 1-cyclopropyl-1,3-dihydro-benzoimidazol-2-one

- 1-Cyclopropyl-1,3-dihydrobenzimidazol-2-one

- 1-Cyclopropyl-1H-benzo[d]imidazol-2-ol

- 1-cyclopropyl-1H-1,3-benzodiazol-2-ol

- 1-cyclopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

- FT-0757647

- CS-0449681

- SCHEMBL319049

- 2H-Benzimidazol-2-one, 1-cyclopropyl-1,3-dihydro-

- F20216

- MFCD08689903

- DTXSID20441673

- AKOS000283823

- W-201771

- AMY2460

- Z1198180840

- 1-cyclopropyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

- 202859-73-2

- EN300-3196585

- 1-CYCLOPROPYL-3H-1,3-BENZODIAZOL-2-ONE

- DB-009146

- 1-Cyclopropyl-1H-benzodimidazol-2(3H)-one

-

- MDL: MFCD08689903

- インチ: 1S/C10H10N2O/c13-10-11-8-3-1-2-4-9(8)12(10)7-5-6-7/h1-4,7H,5-6H2,(H,11,13)

- InChIKey: BUPOQYUUGOFEAD-UHFFFAOYSA-N

- ほほえんだ: O=C1N(C2CC2)C3=CC=CC=C3N1

計算された属性

- せいみつぶんしりょう: 174.07900

- どういたいしつりょう: 174.079312947g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 237

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 32.3Ų

じっけんとくせい

- 密度みつど: 1.35

- 屈折率: 1.669

- PSA: 37.79000

- LogP: 1.66450

1-Cyclopropyl-1H-benzodimidazol-2(3H)-one セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

1-Cyclopropyl-1H-benzodimidazol-2(3H)-one 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-Cyclopropyl-1H-benzodimidazol-2(3H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D517066-250mg |

1-Cyclopropyl-1H-benzo[d]iMidazol-2(3H)-one |

202859-73-2 | 97% | 250mg |

$345 | 2024-05-24 | |

| Chemenu | CM126771-1g |

1-cyclopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-one |

202859-73-2 | 95%+ | 1g |

$*** | 2023-03-31 | |

| TRC | C272220-250mg |

1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one |

202859-73-2 | 250mg |

$ 550.00 | 2022-04-01 | ||

| Alichem | A279000001-1g |

1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one |

202859-73-2 | 97% | 1g |

241.92 USD | 2021-06-15 | |

| TRC | C272220-1000mg |

1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one |

202859-73-2 | 1g |

$ 1455.00 | 2022-04-01 | ||

| abcr | AB443630-250 mg |

1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one; . |

202859-73-2 | 250MG |

€421.40 | 2023-07-18 | ||

| eNovation Chemicals LLC | Y0984451-5g |

1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one |

202859-73-2 | 95% | 5g |

$1300 | 2024-08-02 | |

| Enamine | EN300-3196585-0.1g |

1-cyclopropyl-2,3-dihydro-1H-1,3-benzodiazol-2-one |

202859-73-2 | 95% | 0.1g |

$153.0 | 2023-09-05 | |

| Enamine | EN300-3196585-2.5g |

1-cyclopropyl-2,3-dihydro-1H-1,3-benzodiazol-2-one |

202859-73-2 | 95% | 2.5g |

$920.0 | 2023-09-05 | |

| Enamine | EN300-3196585-5.0g |

1-cyclopropyl-2,3-dihydro-1H-1,3-benzodiazol-2-one |

202859-73-2 | 95% | 5g |

$1715.0 | 2023-05-30 |

1-Cyclopropyl-1H-benzodimidazol-2(3H)-one 関連文献

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

202859-73-2 (1-Cyclopropyl-1H-benzodimidazol-2(3H)-one) 関連製品

- 35681-40-4(1-(2-PROPYL)-2-BENZIMIDAZOLIDINONE)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:202859-73-2)1-Cyclopropyl-1H-benzodimidazol-2(3H)-one

清らかである:99%/99%

はかる:250mg/1g

価格 ($):250.0/576.0